molecular formula C15H11BrN2OS B2373495 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 140136-66-9

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2373495
CAS RN: 140136-66-9
M. Wt: 347.23
InChI Key: KDWAKMSDABYACA-UHFFFAOYSA-N
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Description

The compound “3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of a bromo group and a methyl group on the phenyl ring, a thioxo group on the 2-position, and a ketone group on the 4-position makes this compound unique.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a bromo and a methyl group attached to the 2-position of the phenyl ring, a thioxo group at the 2-position, and a ketone group at the 4-position .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the bromo group on the phenyl ring could make this compound a good candidate for further functionalization through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds similar to 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been synthesized and found to possess antimicrobial and anticonvulsant activities. Specifically, some compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, highlighting the potential of these compounds in pharmacological research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Chemical Synthesis Techniques

Research has been conducted on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, utilizing techniques like copper-catalyzed tandem reactions. These methods provide efficient routes for creating such compounds, which are valuable in further exploring their applications in various scientific fields (Wang, Zhao, & Xi, 2011).

Antibacterial Properties

Studies on similar compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have shown significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, and Escherichia coli. These findings suggest the potential use of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones in developing new antibacterial agents (Osarumwense, 2022).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated, providing insights into their molecular configurations. Such structural analyses are essential for understanding the chemical properties and potential applications of these compounds (Saeed & Flörke, 2011).

Antiviral and Cytotoxic Activities

Some 2,3-disubstitutedquinazolin-4(3H)-ones have exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia. This highlights the potential of these compounds in antiviral research and therapy development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their structure and the functional groups they contain. Some quinazolinones have been found to have biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling “3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their potential biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 2-amino-4-(2-bromo-4-methylphenyl)thiazole with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4-(2-bromo-4-methylphenyl)thiazole", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-bromo-4-methylphenyl)thiazole in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sulfuric acid under reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrogen peroxide to oxidize the product. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol to obtain 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] }

CAS RN

140136-66-9

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.23

IUPAC Name

3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

KDWAKMSDABYACA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br

solubility

not available

Origin of Product

United States

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